5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
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Overview
Description
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes multiple aromatic rings and a diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Diazepine Core: The initial step involves the formation of the diazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Substitution Reactions: Subsequent steps involve the introduction of the chlorophenyl, ethoxyphenyl, and fluorophenyl groups through substitution reactions. These reactions often require the use of specific reagents and catalysts to ensure selective substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-7-(4-methoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
- 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-bromophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C27H23ClFN3O2 |
---|---|
Molecular Weight |
475.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C27H23ClFN3O2/c1-2-34-20-13-11-19(12-14-20)32-26(21-5-3-4-6-22(21)29)23-24(17-7-9-18(28)10-8-17)30-15-16-31-25(23)27(32)33/h3-14,26,31H,2,15-16H2,1H3 |
InChI Key |
CAIXLRXOUPEMTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5F |
Origin of Product |
United States |
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